SC57666

COX-2 inhibition Enzymatic assay Lead optimization

Chronic inflammation researchers using conventional NSAIDs often encounter confounding gastrointestinal pathology that compromises data integrity. SC57666 provides a definitive solution with its rigorously characterized >1000-fold COX-2 selectivity (COX-2 IC50 3.2 nM vs COX-1 IC50 6000 nM in CHO cells) and an exceptional GI safety margin (NOAEL >600 mg/kg, no gastric lesions). • Orally active with ED50 of 1.7 mg/kg in adjuvant-induced arthritis models. • Serves as a validated reference standard for calibrating COX-2 selectivity assays and benchmarking novel inhibitor candidates. • Supplied with full analytical documentation to ensure batch-to-batch reproducibility for long-term studies.

Molecular Formula C18H17FO2S
Molecular Weight 316.4 g/mol
Cat. No. B1663195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC57666
SynonymsSC 57666
SC-57666
Molecular FormulaC18H17FO2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FO2S/c1-22(20,21)16-11-7-14(8-12-16)18-4-2-3-17(18)13-5-9-15(19)10-6-13/h5-12H,2-4H2,1H3
InChIKeyGJGZQTGPOKPFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC57666 Selective COX-2 Inhibitor Overview


SC57666 (CAS 158959-32-1; also referenced as SC-57666) is a 1,2-diarylcyclopentene-derived selective cyclooxygenase-2 (COX-2) inhibitor [1]. This small molecule (MW 316.39; C18H17FO2S) was developed as a research probe for investigating COX-2-dependent pathways and possesses well-characterized in vitro selectivity and in vivo efficacy profiles [2]. It serves as an archetypal member of the diarylcyclopentene class, which established foundational structure-activity relationships for the subsequent development of clinically approved COX-2 selective inhibitors (coxibs).

1 COX-2 pathway inhibition study fit with reported high selectivity context.Diarylcyclopentene probe; methyl sulfone series
2 In vitro enzymatic and cell-based assay research workflow.Recombinant COX-2, microsomal preparations
3 In vivo model-response endpoint studies with reported tolerability margin context.Oral dosing research models

SC57666 Substitution and Reproducibility Risks


COX-2 inhibitors exhibit wide divergence in key functional parameters, including in vitro enzyme selectivity ratio (COX-1/COX-2 IC50), translational performance in human whole blood assays, and in vivo gastrointestinal (GI) safety margins [1]. Within the 1,2-diarylcyclopentene series alone, COX-2 IC50 values range from 3 nM to >870 nM, and COX-1/COX-2 selectivity ratios span over three orders of magnitude (~100 to >8000) [2]. Substituting SC57666 with another class member—even a structurally related analog—without accounting for these precise quantitative differences can introduce confounding variables, alter experimental outcomes, and undermine study validity. The evidence below establishes why SC57666's specific profile necessitates its use over generic alternatives.

Selectivity Profile
Methyl sulfone class: reported >1000-fold selectivity with sub-10 nM COX-2 context.
Sulfonamide analogs: may increase COX-1 inhibition, altering selectivity interpretation.
Kinetic Mechanism
Time-dependent slow-binding inhibitor with unique Y355F transition-state sensitivity.
Rapidly reversible COX-2 inhibitors: kinetics profile may not transfer, complicating time-resolved assays.
In Vivo Tolerability
Reported high GI safety margin context (NOAEL/ED50 >350 gastric) in rat models.
Non-selective NSAIDs or less selective coxibs: tolerability endpoint profile may confound chronic model studies.

SC57666 Comparative Potency, Selectivity, and Safety


COX-2 Inhibition Potency vs. Class Average

SC57666 exhibits an IC50 of 3.2 ± 0.8 nM for recombinant human COX-2 expressed in CHO cells [1]. This potency surpasses the median COX-2 IC50 for the 1,2-diarylcyclopentene methyl sulfone series, which ranges from 3 nM (for the most potent analogs) to >870 nM (for the least potent), as reported in the foundational structure-activity relationship (SAR) study of this class [2]. SC57666's potency anchors the high-affinity end of the series, outperforming the class median by approximately two orders of magnitude.

COX-2 Potency vs. Class
Class-level inference
IC50 = 3.2 ± 0.8 nM (recombinant human COX-2).
Class range: 3 nM to >870 nM. Reported ~270-fold more potent than class maximum IC50.
Supports high-affinity target engagement context at low concentrations.
CHO cell assay; arachidonic acid substrate
COX-2 inhibition Enzymatic assay Lead optimization

COX-1/COX-2 Selectivity vs. Celecoxib and NS-398

In a head-to-head comparative study utilizing U937 cell microsomes and a low arachidonic acid concentration (0.1 μM), SC57666 demonstrated a COX-1/COX-2 selectivity ratio superior to that of the clinically approved coxib celecoxib and the widely used research probe NS-398 [1]. The potency rank order for COX-1 inhibition was reported as: diclofenac > indomethacin ~ naproxen > nimesulide ~ meloxicam ~ piroxicam > NS-398 ~ SC57666 > SC-58125 > CGP 28238 ~ flosulide [1]. SC57666's position in this rank order, alongside NS-398, indicates higher selectivity (i.e., weaker COX-1 inhibition relative to COX-2 potency) compared to non-selective NSAIDs and certain other coxibs.

Selectivity vs. Celecoxib
Head-to-head
COX-1 inhibition rank: SC57666 ~ NS-398
Rank order: diclofenac > indomethacin ~ naproxen > nimesulide ~ meloxicam > NS-398 ~ SC57666.
Reported lower COX-1 inhibition context relative to celecoxib and non-selective NSAIDs.
U937 cell microsomes; 0.1 μM arachidonic acid
Time-Dependent Kinetics
Cross-study comparable
Y355F mutation decreases SC57666's time-dependent inhibition.
Transition-state energy (EI‡) differs from indomethacin, flurbiprofen.
Distinct kinetic signature for time-resolved enzyme mechanism studies.
Purified COX-2; wild-type vs. Y355F mutant
GI Safety vs. Indomethacin
Cross-study comparable
ED50 = 1.7 mg/kg. Gastric NOAEL ≥600 mg/kg; Intestinal NOAEL ≥200 mg/kg.
GI therapeutic index: >350 (gastric), >115 (intestinal); indomethacin lower.
Supports tolerability endpoint context for chronic oral dosing research models.
Rat adjuvant arthritis model; oral administration
Potency-Selectivity Balance
Class-level inference
Methyl sulfone (SC57666): 3.2 nM, >1000-fold selectivity.
Sulfonamide analogs: 2–5× more potent but 20–100× less selective due to COX-1 activity.
Supports selection priority between maximal potency and maximal selectivity.
CHO cell-based human COX-1/COX-2 assay
COX-2 selectivity Microsomal assay Gastrointestinal safety

Time-Dependent Inhibition Kinetics

SC57666 exhibits time-dependent, slow-binding inhibition of COX-2, a kinetic property that distinguishes it from rapidly reversible inhibitors [1]. A mutagenesis study identified that the Y355F mutation in COX-2 reduces the time-dependent inhibition observed with SC57666, indomethacin, and flurbiprofen [2]. However, the transition state energy barrier associated with slow-binding inhibition (EI* complex formation) differs quantitatively among these compounds, indicating that SC57666's binding kinetics are unique and not interchangeable with other time-dependent inhibitors.

Time-Dependent Kinetics
Cross-study comparable
Y355F mutation decreases SC57666's time-dependent inhibition.
Transition-state energy (EI‡) differs from indomethacin, flurbiprofen.
Distinct kinetic signature for time-resolved enzyme mechanism studies.
Purified COX-2; wild-type vs. Y355F mutant
Enzyme kinetics Slow-binding inhibition COX-2 mechanism

Gastrointestinal Safety vs. Indomethacin

SC57666 demonstrates oral anti-inflammatory efficacy (ED50 = 1.7 mg/kg) in the rat adjuvant-induced arthritis model, with no gastric lesions observed in mice at 600 mg/kg (p.o.) and no intestinal damage in rats at 200 mg/kg (p.o.) [1]. In contrast, indomethacin, a non-selective NSAID, produces significant gastrointestinal lesions at therapeutic doses in similar models [2]. The therapeutic index (safety margin), defined as the ratio of no-observed-adverse-effect-level (NOAEL) to ED50, exceeds 350 for gastric injury and 115 for intestinal injury for SC57666, whereas indomethacin's therapeutic index for GI toxicity is typically <5.

GI Safety vs. Indomethacin
Cross-study comparable
ED50 = 1.7 mg/kg. Gastric NOAEL ≥600 mg/kg; Intestinal NOAEL ≥200 mg/kg.
GI therapeutic index: >350 (gastric), >115 (intestinal); indomethacin lower.
Supports tolerability endpoint context for chronic oral dosing research models.
Rat adjuvant arthritis model; oral administration
In vivo efficacy Gastrointestinal safety Arthritis model

Potency-Selectivity Balance vs. Sulfonamide Analogs

Within the 1,2-diarylcyclopentene series, the methyl sulfone moiety (present in SC57666) confers a distinct balance of COX-2 potency and selectivity compared to sulfonamide analogs [1]. While sulfonamides (e.g., compounds 8a, 8c, 8g) exhibit 2- to 5-fold greater COX-2 potency, this comes at the cost of a 20- to >100-fold increase in COX-1 inhibition, thereby reducing the COX-1/COX-2 selectivity ratio [1]. SC57666's methyl sulfone group preserves high selectivity (>1000-fold) while maintaining sub-10 nM potency, representing an optimal profile for researchers requiring both target engagement and minimal COX-1 interference.

Potency-Selectivity Balance
Class-level inference
Methyl sulfone (SC57666): 3.2 nM, >1000-fold selectivity.
Sulfonamide analogs: 2–5× more potent but 20–100× less selective due to COX-1 activity.
Supports selection priority between maximal potency and maximal selectivity.
CHO cell-based human COX-1/COX-2 assay
Structure-activity relationship Sulfone vs. sulfonamide COX-2 selectivity

SC57666 Validated Research Applications


In Vivo Inflammation with Repeated Oral Dosing

SC57666's combination of oral bioavailability (ED50 = 1.7 mg/kg) and a high gastrointestinal safety margin (NOAEL > 600 mg/kg for gastric lesions) [1] makes it suitable for chronic adjuvant-induced arthritis models and other long-term inflammation studies where conventional NSAIDs (e.g., indomethacin) would introduce confounding gastrointestinal pathology.

COX-2 Selectivity Assay Benchmarking

With a well-documented COX-1/COX-2 selectivity ratio exceeding 1000-fold in CHO cell assays [1] and a defined rank order in microsomal COX-1 inhibition assays [2], SC57666 serves as a reliable reference standard for calibrating COX-2 selectivity assays and validating new inhibitor candidates.

SAR Studies for COX-2 Inhibitor Development

As a prototypical 1,2-diarylcyclopentene methyl sulfone, SC57666 provides a defined baseline for evaluating the impact of structural modifications on COX-2 potency and selectivity. Its data are integral to the foundational SAR literature of this class [1], enabling direct comparison of novel analogs against a historically significant benchmark.

Time-Dependent Enzyme Inhibition Studies

SC57666's time-dependent, slow-binding inhibition mechanism [1] makes it a valuable tool for investigating enzyme-inhibitor complex dynamics. Comparative studies with the Y355F mutant COX-2 enzyme [2] demonstrate its utility in dissecting the molecular determinants of time-dependent inhibition.

Application
Selection Property
Validation Focus
In vivo inflammation studies with repeated oral dosing
Oral bioavailability and GI tolerability margin profile
GI lesion endpoint monitoring in chronic dosing models
COX-2 selectivity assay benchmarking
Rank-order validated COX-1/COX-2 selectivity context
Microsomal and recombinant enzyme selectivity assay context
SAR and lead optimization for COX-2 inhibitors
Methyl sulfone baseline potency-selectivity profile
Structural analog benchmark referencing
Time-dependent enzyme inhibition research
Slow-binding kinetics and Y355F sensitivity context
Mutant vs. wild-type enzyme-inhibitor complex dynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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